molecular formula C13H13NO2 B1299889 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 65473-92-9

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1299889
CAS No.: 65473-92-9
M. Wt: 215.25 g/mol
InChI Key: TWKHIBUROIJSPC-UHFFFAOYSA-N
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Description

Historical Context in Pyrrole Chemistry

The development of 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is deeply rooted in the historical evolution of pyrrole chemistry, which traces its origins to the early 19th century. Pyrrole was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, marking the beginning of systematic investigation into this important class of heterocyclic compounds. The name "pyrrole" derives from the Greek word "pyrrhos," meaning "reddish" or "fiery," reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid. The foundational understanding of pyrrole chemistry was further advanced by Johann Konrad Dippel around 1700, who produced pyrrole-containing oils through the destructive distillation of bones, though the specific identity of pyrrole was not established until much later.

The synthetic methodologies that enable the preparation of substituted pyrrole-carboxylic acids, including 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, emerged from pioneering work conducted in the late 19th century. The Hantzsch pyrrole synthesis, developed by Arthur Rudolf Hantzsch, provided a crucial framework for creating substituted pyrroles through the reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones. This methodology, along with the Knorr pyrrole synthesis and Paal-Knorr synthesis, established the fundamental approaches that continue to influence modern synthetic strategies for complex pyrrole derivatives. The evolution from these classical methods to contemporary synthetic approaches reflects the continuous refinement of heterocyclic chemistry over more than a century.

The recognition of pyrrole as a critical structural component in biologically active molecules provided additional impetus for the development of substituted pyrrole derivatives. Thomas Anderson's successful isolation of pyrrole from ivory oil in the mid-1880s through repeated distillation of approximately 250 gallons of starting material demonstrated the commitment of early chemists to understanding these compounds. The subsequent industrial production of pyrrole by Du Pont in the mid-20th century marked the transition from laboratory curiosity to commercially relevant chemical entity, paving the way for systematic exploration of substituted derivatives.

Significance in Heterocyclic Compound Research

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid occupies a prominent position within heterocyclic compound research due to the fundamental importance of heterocycles in medicinal chemistry and drug discovery. Heterocyclic compounds, defined as cyclic compounds containing ring member atoms of carbon and at least one other element such as nitrogen, oxygen, or sulfur, are extraordinarily common in biological systems and feature prominently in pharmaceutical applications. The prevalence of heterocycles in anti-cancer drug design is particularly noteworthy, with almost two-thirds of novel molecular anti-cancer agents approved by the Food and Drug Administration between 2010 and 2015 containing heterocyclic rings within their structures.

The significance of pyrrole derivatives in biological systems extends far beyond synthetic pharmaceuticals to encompass essential biomolecules that sustain life. Pyrrole serves as the fundamental structural component in chlorophylls and hemes, both of which play crucial roles in biological processes. The versatility of heterocycles stems from the broad range of intermolecular interactions they can facilitate, including hydrogen bond donor and acceptor capabilities, pi-stacking interactions, metal coordination bonds, van der Waals forces, and hydrophobic interactions. These diverse interaction modes enable heterocyclic compounds to engage with multiple metabolic pathways and cellular processes, making them particularly valuable as therapeutic agents.

The structural features of 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid contribute to its research significance through the combination of the pyrrole heterocycle with strategically positioned substituents. The carboxylic acid functionality at position 3 provides opportunities for further chemical modification, including esterification reactions that can modulate biological activity and pharmacokinetic properties. Research has demonstrated that related compounds, such as methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate, exhibit notable biological activities including antimicrobial and anticancer properties. These findings underscore the potential of the 1,2-dimethyl-5-phenyl substitution pattern to confer biologically relevant activities.

Table 1: Biological Activities of Related Pyrrole-Carboxylic Acid Derivatives

Compound Antimicrobial Activity Anticancer Activity Reference
Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Moderate against S. aureus, E. coli, C. albicans Cytotoxic effects on MCF7, NCI-H460, SF268 cell lines
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile Antibacterial activity Anti-proliferative activity against cancer cell lines
FPL 64176 (pyrrole-carboxylate derivative) Not reported Calcium channel activator activity

Position in the Pyrrole-Carboxylic Acid Family

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid represents a distinctive member of the pyrrole-carboxylic acid family, characterized by its specific substitution pattern that differentiates it from other well-studied analogs. The pyrrole-carboxylic acid family encompasses a diverse array of compounds that vary in the number, position, and nature of substituents attached to the basic pyrrole ring bearing a carboxylic acid functional group. The positioning of substituents significantly influences both the chemical reactivity and biological activity of these compounds, making structural analysis crucial for understanding their properties and applications.

The 1,2-dimethyl-5-phenyl substitution pattern of this compound creates a unique electronic and steric environment that distinguishes it from the more commonly studied 2,5-dimethyl-1-phenyl isomer. While 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid has received considerable attention in the literature, with a molecular weight of 215.25 grams per mole and well-characterized synthetic pathways, the 1,2-dimethyl-5-phenyl isomer presents different spatial arrangements that may result in altered binding affinities and biological activities. The relocation of the phenyl group from position 1 to position 5, combined with the shift of one methyl group from position 5 to position 2, creates opportunities for different intermolecular interactions and potentially novel biological activities.

Comparative analysis with related family members reveals the structural diversity achievable within this chemical class. The methyl ester derivatives, such as methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate, provide insights into how esterification affects molecular properties and biological activity. These ester derivatives often serve as synthetic intermediates or prodrugs, offering improved solubility characteristics and modified pharmacokinetic profiles compared to the free carboxylic acid forms. The ethyl ester variant, ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate, with a molecular weight of 243.30 grams per mole, represents another member of this family that has been investigated for its chemical properties.

Table 2: Structural Comparison of Pyrrole-Carboxylic Acid Family Members

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₃NO₂ 215.25 Methyl groups at positions 1,2; phenyl at position 5
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₃NO₂ 215.25 Methyl groups at positions 2,5; phenyl at position 1
Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate C₁₅H₁₇NO₂ 243.30 Methyl ester derivative
Ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate C₁₅H₁₇NO₂ 243.30 Ethyl ester derivative

Key Research Milestones

The research trajectory surrounding 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid and related compounds has been marked by several significant milestones that have advanced understanding of pyrrole chemistry and its applications. One of the most significant developments was the establishment of reliable synthetic methodologies for creating substituted pyrrole-carboxylic acids, building upon the classical approaches developed by Hantzsch, Knorr, and Paal. The general procedure for synthesizing 2,5-dialkyl-1-phenyl-1H-pyrrole-3-carboxylic acids, which involves refluxing the appropriate ethyl ester with aqueous sodium hydroxide in ethanol followed by acidification, provided a reproducible method for accessing these compounds with high yields.

A particularly notable milestone was achieved in the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, where researchers achieved a 95% yield using optimized reaction conditions. The synthetic protocol involved refluxing 5.8 millimoles of the ethyl ester precursor for 3-4 hours in a mixture of 10% aqueous sodium hydroxide and ethanol, followed by pH adjustment to 3 with hydrochloric acid. The resulting white powder exhibited a melting point of 216-218 degrees Celsius and was characterized using ¹H Nuclear Magnetic Resonance spectroscopy and high-resolution electrospray ionization mass spectrometry. This achievement demonstrated the feasibility of obtaining pyrrole-carboxylic acids in high purity and yield, facilitating subsequent biological and chemical investigations.

The discovery and development of FPL 64176, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, represented another crucial milestone in pyrrole-carboxylic acid research. This compound, developed in 1993, became the first example of a new class of calcium channel activators that operated through a mechanism distinct from well-established calcium channel modulators such as verapamil, diltiazem, and dihydropyridines. The identification of FPL 64176 as a potent calcium channel activator with an effective concentration producing 50% of maximal response of approximately 0.015 micromolar demonstrated the therapeutic potential of substituted pyrrole-carboxylic acids and established them as valuable pharmacological tools.

Recent advances in pyrrole synthesis methodologies have expanded the synthetic toolbox available for creating complex pyrrole derivatives, including those bearing carboxylic acid functionalities. Between 2014 and 2019, numerous innovative synthetic approaches were developed, including multicomponent reactions, metal-catalyzed processes, and radical-mediated transformations that enable access to previously challenging substitution patterns. These methodological advances have particular relevance for the synthesis of 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, as they provide alternative routes that may offer improved selectivity, efficiency, or environmental compatibility compared to traditional approaches.

Table 3: Key Research Milestones in Pyrrole-Carboxylic Acid Development

Year Milestone Key Finding Impact Reference
1993 Discovery of FPL 64176 First pyrrole-based calcium channel activator Established therapeutic potential of pyrrole-carboxylates
2016 Optimized synthesis protocol 95% yield synthesis of 2,5-dimethyl-1-phenyl derivative Improved synthetic accessibility
2014-2019 Advanced synthetic methodologies Multiple new synthetic approaches developed Expanded synthetic possibilities
2021 Multicomponent synthesis strategies Novel one-pot procedures for pyrrole construction Enhanced synthetic efficiency

Properties

IUPAC Name

1,2-dimethyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKHIBUROIJSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218776
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65473-92-9
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65473-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Starting Material : Ethyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate is used as the precursor.
  • Reagents and Conditions :
    • Reflux the ester in a mixture of ethanol and aqueous sodium hydroxide (10%) for 3–4 hours.
    • After cooling, adjust the pH to acidic (pH ~3) using 10% hydrochloric acid.
  • Product Isolation :
    • The resulting precipitate is collected via filtration.
    • Wash the product with water to remove impurities and dry it under vacuum.

Key Reaction Equation:

$$
\text{C}9\text{H}{13}\text{NO}2 (\text{ester}) + \text{NaOH (aq)} \rightarrow \text{C}{13}\text{H}{13}\text{NO}2 (\text{acid}) + \text{EtOH}
$$

Alternative Synthetic Pathways

Modified Hydrolysis

For increased efficiency, some methods utilize optimized conditions such as:

  • Higher concentrations of sodium hydroxide.
  • Extended reflux times to ensure complete conversion of the ester to the carboxylic acid.

Direct Cyclization

In some cases, direct cyclization of suitable precursors like 2,4-dimethylpyrrole derivatives with phenyl-substituted carboxylic acids can yield the target compound. This method may involve:

  • Catalysts like triethylamine.
  • Controlled temperatures to avoid side reactions.

Analytical Data for Reaction Monitoring

To confirm the successful synthesis of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, several analytical techniques are employed:

Technique Purpose Details
NMR Spectroscopy Structural confirmation of substituents Peaks corresponding to methyl groups, phenyl ring protons, and carboxylic acid.
Mass Spectrometry Molecular weight verification Expected molecular ion peak at $$ m/z = 215 $$.
Melting Point Purity assessment Sharp melting point indicative of high purity.
IR Spectroscopy Functional group identification Characteristic peaks for C=O (carboxylic acid) and aromatic C-H stretches.

Yield Optimization Strategies

To maximize product yield and purity:

  • Use freshly prepared reagents to minimize side reactions.
  • Maintain precise temperature control during reflux to prevent decomposition.
  • Employ recrystallization from ethanol or ethyl acetate for purification.

Summary Table: Key Preparation Details

Step Reagent/Condition Outcome
Ester hydrolysis NaOH (10%), ethanol, reflux Conversion to carboxylic acid
Acidification HCl (10%), pH adjustment Precipitation of product
Filtration and washing Water Removal of impurities
Drying Vacuum Pure 1,2-Dimethyl-5-phenylpyrrole-3-carboxylic acid

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a scaffold in drug design, particularly in the development of serotonin receptor modulators.

Case Study: 5-HT6 Receptor Inverse Agonists

Research indicates that derivatives of pyrrole compounds can act as inverse agonists at the 5-HT6 receptor, which is implicated in cognitive function and neuropsychiatric disorders. A study highlighted the synthesis of 2-phenyl-1H-pyrrole-3-carboxamide derivatives that exhibited significant activity at this receptor. The findings suggest that modifications to the pyrrole core can enhance receptor affinity and functional activity, making these compounds promising candidates for cognitive enhancers .

Antimicrobial Activity

Another significant application of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is its antimicrobial properties.

Case Study: Antimicrobial Screening

A series of pyrrole derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results demonstrated that certain derivatives exhibited substantial antibacterial and antifungal effects, with zones of inhibition indicating their effectiveness against pathogens. This suggests potential applications in developing new antimicrobial agents .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b2018
8c2522

Cosmetic Formulations

The compound's properties also lend themselves to use in cosmetic formulations, particularly due to its stability and safety profile.

Case Study: Cosmetic Applications

Research has shown that compounds derived from pyrrole can be incorporated into topical formulations for skin care. These formulations undergo rigorous testing to ensure safety and efficacy before market introduction. The inclusion of such compounds can enhance the moisturizing properties and overall effectiveness of cosmetic products .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The specific pathways depend on the biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₃NO₂ 215.25 Methyl (1,2), phenyl (5) Carboxylic acid (3)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) C₂₁H₂₂N₄O₂ 362.43 Aminophenyl, cyano, ethyl ester Ester, nitrile
4-Bromo-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester C₁₅H₁₆BrNO₂ 322.20 Bromine (4), ethyl ester Ester, halogen (Br)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) C₉H₈N₂O₃ 192.17 Methoxy (5), pyrrolo-pyridine core Carboxylic acid
Key Observations:

Functional Groups: The carboxylic acid group in the target compound distinguishes it from ester derivatives (e.g., 7c and the brominated analog in ). The nitrile group in compound 7c may enhance binding affinity via dipole interactions or serve as a metabolic handle .

The pyrrolo-pyridine core in compound 10c expands aromatic conjugation, altering electronic properties compared to the simpler pyrrole system.

Solubility and Reactivity
  • The carboxylic acid group in the target compound increases water solubility compared to ester analogs. This property is advantageous for formulation but may limit blood-brain barrier penetration.
  • Esters (e.g., 7c ) act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form.
Pharmacological Potential
  • The phenyl group at position 5 in the target compound and its analogs (e.g., ) may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
  • The absence of electron-withdrawing groups (e.g., nitro or cyano) in the target compound suggests moderate reactivity compared to 7c .

Biological Activity

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is C13H13N1O2C_{13}H_{13}N_{1}O_{2}. Its structure features a pyrrole ring substituted with methyl and phenyl groups, which contributes to its biological activity.

1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid exhibits various mechanisms through which it exerts its biological effects:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in key biochemical pathways. It can bind to active sites of kinases and phosphatases, potentially modulating their activity and influencing cellular processes.
  • Cell Signaling Pathways : It affects major signaling pathways such as MAPK and PI3K/Akt, leading to alterations in gene expression and cellular metabolism.

Anticancer Activity

Research indicates that 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or other critical cellular functions .

Neuroprotective Effects

In animal models, this compound has demonstrated potential cognitive-enhancing properties. It acts as an inverse agonist at the 5-HT6 receptor, which is linked to cognition and memory enhancement .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Study 2: Antimicrobial Activity

In a screening of various pyrrole derivatives, 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid exhibited effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Research Findings Summary

Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth
NeuroprotectiveActs as an inverse agonist at 5-HT6 receptor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, refluxing ethyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate with NaOH in a methanol/water mixture (2:30 v/v) for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid derivative . Yield optimization requires precise control of temperature, solvent ratios, and reaction time. Impurities from incomplete hydrolysis can be minimized by extending reflux duration or increasing NaOH concentration.

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR : The aromatic protons in the phenyl group appear as multiplets in the δ 7.2–7.5 ppm range, while the pyrrole ring protons resonate between δ 6.5–7.0 ppm. Methyl groups typically show singlets at δ 2.0–2.5 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (e.g., ~245 g/mol for C₁₃H₁₃NO₂). Fragmentation patterns often include loss of COOH (44 amu) or methyl groups (15 amu) .
  • Elemental Analysis : Expected C, H, N percentages (e.g., C 69.59%, H 6.12%, N 15.46%) should match experimental values within ±0.3% .

Q. What solvents and conditions are recommended for dissolving this compound in experimental settings?

  • Methodological Answer : Limited solubility data exist, but polar aprotic solvents (e.g., DMSO, DMF) are effective due to the carboxylic acid group. For aqueous solubility, adjust pH to >7 using NaOH to deprotonate the acid. Stability tests in these solvents should precede long-term storage, as decomposition may occur under prolonged light or heat exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrrole ring be addressed?

  • Methodological Answer : Substituent positioning on the pyrrole ring is influenced by electronic and steric factors. For example, electrophilic substitution favors the 4-position due to electron-donating methyl groups at 1- and 2-positions. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., halogens) can enforce regioselectivity .

Q. What role does this compound play in synthesizing fused heterocyclic systems for drug discovery?

  • Methodological Answer : The carboxylic acid moiety serves as a handle for coupling reactions. For instance, it can form amide bonds with amines to generate pyrrole-based peptidomimetics or react with hydrazines to yield triazolo-thiadiazine hybrids, which are explored for antimicrobial or anti-inflammatory activity .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies in melting points (e.g., 144–145°C vs. 212–216°C for analogous compounds) may arise from polymorphic forms or impurities . Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) followed by DSC analysis can identify stable polymorphs. Purity must be confirmed via HPLC (>95%) before reporting data .

Q. What computational tools are suitable for predicting the reactivity and stability of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict reaction pathways. Molecular dynamics simulations assess stability in biological environments, such as binding to protein targets .

Q. How can researchers design derivatives to enhance bioactivity while maintaining synthetic feasibility?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the phenyl group with fluorophenyl or thienyl to modulate lipophilicity and metabolic stability .
  • Hybridization : Conjugate with known pharmacophores (e.g., triazoles) via click chemistry to exploit synergistic effects .
  • SAR Studies : Systematically vary substituents at the 3- and 5-positions and evaluate inhibitory activity against target enzymes (e.g., cyclooxygenase-2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

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